tert-Butyl (tert-butoxycarbonyl)homoserinate
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Overview
Description
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during the synthesis of complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, acetonitrile, and tetrahydrofuran (THF), under different temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale peptide synthesis techniques. The use of tert-butoxycarbonyl as a protecting group is advantageous in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove the protecting group and obtain the free amine.
Substitution: The compound can undergo substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, hydrochloric acid, and trimethylsilyl iodide. The reactions are typically carried out under controlled temperature and solvent conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include free amines, carbamates, and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate involves the protection of the amine group through the formation of a carbamate linkage. This prevents unwanted reactions during the synthesis of complex molecules. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds are similar in structure and function, used as protecting groups in peptide synthesis
tert-Butyloxycarbonyl-protected dipeptides: These compounds are used in the synthesis of longer peptide chains and have similar protecting group properties.
Uniqueness
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is unique due to its specific structure, which allows for selective protection and deprotection of the amine group. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSWHDJTFHDJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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